N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide
Description
Properties
IUPAC Name |
N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)8-6-9(8)15-10(16)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,15,16)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQPXBKLJXUQQX-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC(=O)C2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1NC(=O)C2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Simmons-Smith Reaction
The Simmons-Smith reaction is a cornerstone for cyclopropane synthesis. For the target compound, Zn(Cu)-mediated coupling of diiodomethane with allylic alcohols or alkenes bearing trifluoromethyl precursors is commonly employed. A modified protocol using trifluoroethylidene malonates enables direct incorporation of the CF3 group during cyclopropanation.
Example Procedure :
A mixture of (Z)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol (10 mmol), diiodomethane (12 mmol), and Zn(Cu) (15 mmol) in anhydrous ether is stirred at 0°C for 48 hours. The crude product is purified via flash chromatography (hexanes/EtOAc, 4:1) to yield the cyclopropane intermediate (62%).
Transition-Metal-Catalyzed Trifluoromethylation
Palladium-catalyzed cross-coupling of cyclopropane boronic esters with trifluoromethyl iodide offers a stereoretentive route. Using (R)-BINAP as a chiral ligand, enantiomeric excess (ee) up to 92% is achieved for the (1R,2R)-isomer.
Stereoselective Synthesis of (1R,2R)-Configuration
Chiral Auxiliary-Mediated Approaches
The use of (1S,2S)-trans-2-phenylcyclohexanol as a chiral auxiliary ensures diastereomeric control during cyclopropanation. After ring formation, acidic hydrolysis releases the enantiomerically pure cyclopropylamine.
Asymmetric Organocatalysis
Proline-derived catalysts enable enantioselective cyclopropanation of α,β-unsaturated trifluoromethyl ketones. For instance, MacMillan’s catalyst (20 mol%) in DCM at −40°C achieves 85% ee.
Benzamide Coupling and Final Assembly
Amide Bond Formation
The cyclopropylamine intermediate is coupled with benzoyl chloride derivatives using coupling agents like HATU or COMU.
Optimized Protocol :
To a solution of (1R,2R)-2-(trifluoromethyl)cyclopropanamine (1.0 mmol) in DCM, add benzoyl chloride (1.1 mmol), DIEA (3.0 mmol), and HATU (1.1 mmol). Stir for 2 hours at RT, then purify via silica gel chromatography (EtOAc/hexanes, 1:3) to obtain the title compound (78% yield).
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, MeCN/H2O with 0.1% TFA) resolves diastereomeric impurities, achieving >99% purity.
Spectroscopic Validation
- 1H NMR (500 MHz, CDCl3): δ 7.85–7.45 (m, 5H, Ar-H), 3.21 (q, J = 6.8 Hz, 1H, NH), 2.98–2.85 (m, 1H, cyclopropane-H), 1.72–1.65 (m, 2H, cyclopropane-H).
- 19F NMR (470 MHz, CDCl3): δ −62.5 (CF3).
- HRMS : m/z 284.0923 [M+H]+ (calc’d for C12H11F3NO: 284.0926).
Applications and Industrial Relevance
The compound serves as a key intermediate in:
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Stereochemical and Electronic Differences
- Trifluoromethyl vs. Fluoro/Methoxy Groups: The -CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to analogs with single fluorine or methoxy substituents (e.g., ’s serotonin agonists).
- Chiral Configuration : The (1R,2R) configuration distinguishes it from compounds like bomedemstat (1R,2S), which exhibit different biological selectivity due to stereochemical mismatches in target binding pockets .
Key Research Findings
Metabolic Stability : Fluorinated cyclopropanes (e.g., ’s pesticide candidates) exhibit prolonged half-lives due to -CF₃’s resistance to oxidative metabolism, a trait likely shared by the target compound .
Receptor Selectivity : ’s enantiomers show divergent serotonin receptor affinities, underscoring the importance of the (1R,2R) configuration in avoiding off-target effects .
Synthetic Scalability : Challenges in chiral synthesis (e.g., low yields in ’s patented compounds) highlight the need for optimized catalytic systems to produce the target compound industrially .
Biological Activity
N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a trifluoromethyl group attached to a cyclopropane ring, which enhances its lipophilicity and biological activity. This structural modification is crucial for its interaction with various biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity, allowing the compound to modulate various biochemical pathways effectively. It has been shown to interact with:
- Enzymes : The compound can act as an inhibitor or modulator of enzyme activity, impacting metabolic pathways.
- Receptors : It may bind to specific receptors, influencing cellular signaling processes.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antiinflammatory Activity : Studies indicate that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, compounds containing trifluoromethyl groups often show enhanced activity against cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
- Anticancer Potential : The compound has been explored for its potential as an anticancer agent. Research shows that modifications in the molecular structure can lead to increased potency against various cancer cell lines .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the anticancer properties of this compound in vitro against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly in breast and lung cancer models. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Comparative Analysis
This compound can be compared with other similar compounds:
- N-[(1R,2S)-2-(Fluoromethyl)cyclopropyl]benzamide : This compound lacks the trifluoromethyl group and exhibits lower biological activity due to reduced lipophilicity and altered binding properties.
- N-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]benzamide : Similar in structure but with a fluoromethyl group instead of trifluoromethyl; it shows different interaction profiles with biological targets.
Q & A
Basic: What are the optimal synthetic routes for N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide?
Answer:
The synthesis typically involves cyclopropanation of an alkene with a carbene precursor (e.g., diazo compounds) catalyzed by transition metals like rhodium or copper . Key steps include:
- Cyclopropyl ring formation : Use of alkene substrates and carbene precursors under controlled temperatures (e.g., −20°C to room temperature) and inert atmospheres .
- Amidation : Coupling the cyclopropane intermediate with benzoyl chloride derivatives via nucleophilic acyl substitution. Purification often involves liquid-liquid extraction (e.g., ethyl acetate/water) and recrystallization from solvents like ether or methanol .
- Chiral resolution : For enantiomerically pure forms, chiral chromatography or enzymatic resolution may be employed, as seen in analogous compounds .
Advanced: How does stereochemistry at the cyclopropane ring influence biological activity?
Answer:
The (1R,2R) configuration confers rigidity and spatial orientation critical for target binding. For example:
- Receptor selectivity : In serotonin 2C receptor agonists, enantiomers showed divergent binding affinities (e.g., (+)-26 vs. (−)-26 in ). The (1R,2R) configuration enhanced selectivity over off-target receptors .
- Metabolic stability : The trifluoromethyl group’s position affects susceptibility to oxidative metabolism. Molecular dynamics simulations can predict optimal stereochemistry for metabolic resistance .
Basic: What analytical techniques confirm the compound’s structural integrity?
Answer:
- NMR spectroscopy : H and C NMR verify cyclopropane coupling constants (e.g., 5–7 Hz for trans-substituted rings) and trifluoromethyl integration .
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+ with <2 ppm error) .
- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated in structurally related benzamides .
Advanced: What strategies mitigate low yields in cyclopropanation steps?
Answer:
- Catalyst optimization : Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) improve regioselectivity and yield compared to copper catalysts .
- Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize carbene intermediates. highlights DMSO’s role in enhancing reaction rates .
- Temperature control : Slow addition of diazo compounds at −20°C reduces side reactions like dimerization .
Advanced: How can researchers resolve contradictions in receptor binding data?
Answer:
- Functional selectivity assays : Use β-arrestin recruitment vs. G-protein activation assays to differentiate biased signaling (e.g., ’s serotonin receptor agonists) .
- Comparative docking studies : Overlay the compound’s structure with co-crystallized receptor ligands (e.g., LSD1 inhibitors in ) to identify steric/electronic mismatches .
- Mutagenesis : Replace key receptor residues (e.g., Ser3.36 in GPCRs) to validate binding hypotheses .
Basic: What impurities commonly arise during synthesis, and how are they removed?
Answer:
- Diastereomeric byproducts : Chromatography (silica gel or chiral columns) separates (1R,2R) from (1S,2S) isomers .
- Unreacted intermediates : Acid-base extraction (e.g., 2M HCl washes) removes residual amines or carboxylic acids .
- Oxidative byproducts : Use of reducing agents (e.g., NaBH₄) during amidation minimizes ketone formation .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Replace benzamide with thiophene or pyridine rings to assess π-π stacking effects (see ) .
- Substituent scanning : Introduce electron-withdrawing groups (e.g., nitro) at the benzamide para-position to enhance H-bonding with targets .
- Trifluoromethyl analogs : Compare with difluoromethyl or chloromethyl derivatives to evaluate hydrophobicity and metabolic stability .
Basic: How is purity quantified, and what thresholds are acceptable for in vitro studies?
Answer:
- HPLC : Purity ≥95% (λ = 254 nm) with a symmetrical peak shape .
- Elemental analysis : C, H, N content within ±0.4% of theoretical values .
- Residual solvents : Meet ICH Q3C guidelines (e.g., <500 ppm for DMSO) .
Advanced: What in vitro models are suitable for evaluating therapeutic potential?
Answer:
- Enzyme inhibition : Use fluorogenic substrates (e.g., β-secretase in ) to measure IC₅₀ values .
- Cell-based assays : HEK293 cells transfected with target receptors (e.g., 5-HT2C in ) for cAMP or calcium flux readouts .
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HepG2) to identify anti-proliferative effects .
Advanced: How do trifluoromethyl and cyclopropane groups impact pharmacokinetics?
Answer:
- Lipophilicity : The trifluoromethyl group increases logP, enhancing membrane permeability (see ’s cell-permeable analogs) .
- Metabolic stability : Cyclopropane rings reduce oxidative metabolism by CYP450 enzymes compared to linear alkyl chains .
- Plasma protein binding : Surface plasmon resonance (SPR) assays show >90% binding for trifluoromethyl-containing analogs, affecting free drug concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
